Home > Products > Screening Compounds P70065 > Propoxyphene hydrochloride
Propoxyphene hydrochloride - 1639-60-7

Propoxyphene hydrochloride

Catalog Number: EVT-280816
CAS Number: 1639-60-7
Molecular Formula: C22H30ClNO2
Molecular Weight: 375.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Propoxyphene hydrochloride is a synthetic opioid analgesic developed as a potential alternative to codeine. [] It was synthesized in 1953 by Pohland and Sullivan. [] While originally believed to have minimal addiction liability, subsequent research has revealed its potential for abuse and dependence. [] Propoxyphene hydrochloride is a chiral molecule, existing in two enantiomeric forms: dextro-propoxyphene and levo-propoxyphene. [] The dextro-isomer is responsible for the analgesic activity. [] Propoxyphene hydrochloride has been a subject of numerous studies investigating its analgesic properties, pharmacokinetics, and interactions with other drugs.

Propoxyphene Napsylate

Relevance: Propoxyphene napsylate shares an almost identical structure with propoxyphene hydrochloride, differing only in the salt form. This structural similarity results in very similar pharmacological effects, leading to its frequent mention in studies focusing on propoxyphene toxicity and bioavailability. [, , ]

Norpropoxyphene

Relevance: The metabolic relationship between propoxyphene hydrochloride and norpropoxyphene makes the latter a critical compound in understanding the drug's overall pharmacological and toxicological profile. Studies analyzing tissue distribution and the effectiveness of antidotes like activated charcoal often focus on both propoxyphene hydrochloride and norpropoxyphene. []

Codeine

Relevance: Codeine serves as a reference point in many studies comparing the analgesic efficacy and side effects of propoxyphene hydrochloride. These studies often conclude that propoxyphene hydrochloride offers no significant advantages over codeine in terms of pain relief. [, , , , ]

Aspirin (Acetylsalicylic Acid)

Relevance: Similar to codeine, aspirin is frequently used as a comparator to propoxyphene hydrochloride in clinical trials evaluating analgesic effectiveness. Several studies suggest that propoxyphene hydrochloride, at commonly prescribed doses, may not be more effective than aspirin for pain relief. [, , , , , ]

Methadone Hydrochloride

Relevance: The structural similarities between propoxyphene hydrochloride and methadone hydrochloride, both being synthetic opioids, are highlighted in the literature. This comparison arises in discussions regarding the potential for addiction and withdrawal symptoms associated with propoxyphene hydrochloride, although its dependence liability is generally considered lower than methadone's. [, ]

Levallorphan Tartrate

Relevance: Research on potential antidotes for propoxyphene hydrochloride poisoning has investigated levallorphan tartrate. While effective in preclinical models, levallorphan is not the preferred agent due to its own side effects. [, ]

Nalorphine Hydrochloride

Relevance: Nalorphine hydrochloride has been studied alongside levallorphan as a possible treatment for propoxyphene hydrochloride poisoning. Its use in reversing the respiratory depression caused by propoxyphene overdose has been documented. [, , , ]

Naloxone Hydrochloride

Relevance: Naloxone hydrochloride emerges in the research as a more effective and safer antidote for propoxyphene hydrochloride poisoning compared to levallorphan or nalorphine. It is advocated as the drug of choice for managing propoxyphene overdoses due to its superior safety profile. [, , , ]

Meperidine Hydrochloride

Relevance: Similar to codeine, meperidine hydrochloride serves as a comparative agent in research evaluating the analgesic potency and tolerance development of propoxyphene hydrochloride. Studies using these drugs help to define the relative effectiveness and safety profile of propoxyphene. [, ]

Paramethasone Acetate

Relevance: Paramethasone acetate's relevance stems from its presence in combination drug formulations with propoxyphene hydrochloride. Analytical methods were developed to simultaneously quantify both drugs in these formulations. []

Overview

Propoxyphene hydrochloride is a synthetic compound classified as a narcotic analgesic. It is primarily used for pain relief and is a derivative of diphenyl propionate. This compound is known for its effectiveness in managing mild to moderate pain, although its use has diminished due to concerns over safety and potential for abuse.

Source

Propoxyphene hydrochloride is synthesized from the precursor compound d-oxyphene, which can be derived from various methods available in the literature. The compound has been commercially available and was once widely prescribed, but its market presence has decreased following regulatory scrutiny.

Classification
  • Chemical Name: Propoxyphene hydrochloride
  • Molecular Formula: C22H30ClNO2
  • Classification: Narcotic analgesic
Synthesis Analysis

The synthesis of propoxyphene hydrochloride involves several methods, primarily focusing on acylation reactions. Notable methods include:

  1. Acylation with Propionic Anhydride:
    • D-oxyphene is reacted with propionic anhydride under acylating conditions, typically without the need for additional solvents. This method allows for effective temperature control and high yields of the product .
  2. Acylation with Propionyl Chloride:
    • Another approach involves the reaction of d-oxyphene with propionyl chloride in dichloromethane, often enhanced by the addition of thionyl chloride to facilitate separation from unreacted d-oxyphene. This method can yield over 70% of purified propoxyphene hydrochloride .

Technical Details

  • Reaction Conditions: The acylation reactions are typically conducted at controlled temperatures (20°-40°C) to ensure optimal yields and minimize side reactions.
  • Purification Steps: After synthesis, the product is often purified using solvents like ethyl acetate, allowing for the selective recovery of propoxyphene hydrochloride through filtration.
Molecular Structure Analysis

The molecular structure of propoxyphene hydrochloride features a diphenyl structure with a propionate moiety. The compound's structure can be represented as follows:

C22H30ClNO2\text{C}_{22}\text{H}_{30}\text{ClNO}_{2}

Data

  • Molecular Weight: Approximately 367.94 g/mol
  • Crystalline Form: White crystalline powder, indicating its solid-state at room temperature.
Chemical Reactions Analysis

Propoxyphene hydrochloride can undergo various chemical reactions typical of narcotic analgesics:

  1. Hydrolysis:
    • Under certain conditions, propoxyphene hydrochloride can hydrolyze to form d-oxyphene and hydrochloric acid.
  2. Salt Formation:
    • The compound can form salts with various acids, enhancing its solubility and stability.

Technical Details

  • The synthesis and reactions are monitored using techniques such as nuclear magnetic resonance spectroscopy and liquid chromatography to ensure purity and yield.
Mechanism of Action

Propoxyphene hydrochloride exerts its analgesic effects primarily through interaction with opioid receptors in the central nervous system.

Process

  1. Opioid Receptor Binding:
    • The compound binds to mu-opioid receptors, leading to modulation of pain perception.
  2. Inhibition of Pain Pathways:
    • By activating these receptors, propoxyphene inhibits the transmission of pain signals in the brain and spinal cord.

Data

  • Studies have shown that propoxyphene has a relatively low affinity for opioid receptors compared to other narcotics, which may contribute to its lower efficacy but also its reduced side effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: Approximately 73.8°C – 75.1°C.
  • Solubility: Soluble in organic solvents like ethyl acetate but less soluble in water.

Chemical Properties

  • Propoxyphene hydrochloride is stable under normal conditions but should be stored away from light and moisture to prevent degradation.
Applications

Propoxyphene hydrochloride was historically used in clinical settings for pain management but has seen reduced application due to safety concerns regarding overdose risks and potential for addiction.

Scientific Uses

  • While it is less commonly prescribed today, research continues into its pharmacological properties and potential applications in controlled settings where alternative analgesics may not be suitable.
Historical Development and Regulatory Trajectory

Discovery and Patent History: Lilly Laboratories and Early Synthesis (1950s–1960s)

Propoxyphene hydrochloride (chemically designated as (1S,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate hydrochloride) emerged from targeted research at Eli Lilly and Company in the early 1950s. Patented in 1955 (U.S. Patent 2,728,779), its development aligned with post-war pharmaceutical efforts to identify non-addictive opioid alternatives [2] [4]. The compound was synthesized through a multi-step stereoselective process:

  • Initial acylation: (1S,2R)-4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol (darvo alcohol) reacted with propionyl chloride under nitrogen atmosphere.
  • Solvent optimization: Early methods used dichloromethane, later refined to improve yield and purity [6].
  • Crystallization: Crude propoxyphene base was dissolved in ethyl acetate/methanol mixtures, treated with hydrochloric acid to precipitate the hydrochloride salt [6].

This synthesis established Lilly’s proprietary manufacturing know-how, culminating in FDA approval in 1957 under the brand name Darvon [4] [5]. The compound’s commercial significance intensified when Lilly established its Puerto Rican subsidiary (Lilly P.R.) in 1965, transferring Darvon patents and manufacturing technology in 1966 under Section 351 of the Internal Revenue Code [4]. This strategic move leveraged Puerto Rico’s "Operation Bootstrap" tax incentives while retaining U.S. market control.

Table 1: Key Propoxyphene Hydrochloride Patents and Production Milestones [4] [6]

YearEventAssigneeSignificance
1955U.S. Patent 2,728,779 GrantedEli Lilly & Co.Covered dextropropoxyphene composition of matter
1957Darvon Launched in U.S. MarketEli Lilly & Co.First commercial formulation
1966Patent Transfer to Lilly P.R.Lilly P.R.Tax-advantaged Puerto Rican manufacturing
1971Darvon-N (napsylate salt) LaunchEli Lilly & Co.Water-insoluble formulation to deter misuse

Global Regulatory Shifts: Market Withdrawals and Policy Implications (2007–2015)

Propoxyphene hydrochloride’s regulatory decline began with evidence of cardiotoxicity from its metabolite norpropoxyphene, a potent sodium channel blocker causing QRS prolongation and arrhythmias [2] [3]. This triggered a cascade of market withdrawals:

  • 2005–2009: The UK’s MHRA withdrew co-proxamol (propoxyphene/paracetamol) in 2005, followed by the EU-wide suspension in 2009 [2].
  • 2010: The FDA mandated a Risk Evaluation and Mitigation Strategy (REMS) in January, then requested voluntary withdrawal in November 2010 after ECG data confirmed arrhythmia risks at therapeutic doses [3].
  • 2015: Japan completed phased withdrawal, the last major market to do so [2].

Post-withdrawal studies revealed significant prescribing pattern shifts:

  • U.S. Medicare Advantage beneficiaries experienced a 69% reduction in average daily morphine milligram equivalents (MMEs), with 34% discontinuing opioids entirely [3].
  • Hydrocodone and tramadol became primary substitutes, though high-dose acetaminophen prescriptions (>4g/day) decreased from 12% to 2% among former propoxyphene users [3].This withdrawal exemplified regulatory prioritization of cardiac safety over incremental analgesic benefits, particularly given propoxyphene’s marginal efficacy advantage over acetaminophen alone [2] [3].

Table 2: Global Market Withdrawal Timeline and Prescribing Impact [2] [3]

RegionWithdrawal YearKey DriverPrescribing Shift
United Kingdom2005/2007Suicidal overdose riskIncreased tramadol/codeine use
European Union2009Cardiotoxicity43% reduction in elderly inappropriate prescribing
United States2010REMS failure, QT prolongation34% opioid discontinuation; hydrocodone uptake
Australia2012Therapeutic Goods AdministrationRestrictions for "exceptional cases" only

Legal Classification and Scheduling: DEA Schedules and International Analogues

Propoxyphene hydrochloride’s legal status evolved from unscheduled to controlled substance as abuse potential became documented:

  • 1970–1999: Initially unscheduled under the U.S. Controlled Substances Act (CSA), propoxyphene was reclassified as Schedule IV in 1970 due to low abuse potential relative to Schedule II opioids [2].
  • 2010–2011: Post-withdrawal, the DEA placed propoxyphene in Schedule V (January 2011) to facilitate disposal, followed by descheduling in July 2011 after FDA market removal [2] [3].
  • International controls: Class C in the UK (equivalent to Schedule III), Schedule I in Canada, and Anlage II in Germany (prescription-only but non-narcotic) [2].

The scheduling paradox—where propoxyphene was simultaneously withdrawn and descheduled—highlighted regulatory dissonance between safety and abuse potential assessments. Its structural similarity to methadone (detectable via specialized urine screens but not standard opioid panels) complicated forensic identification [2] [5].

Table 3: Legal Classification of Propoxyphene Hydrochloride [2] [3]

JurisdictionPre-Withdrawal SchedulePost-Withdrawal StatusKey Regulatory Agency
United StatesSchedule IV (1970–2010)Descheduled (2011–present)DEA/FDA
United KingdomClass CWithdrawn (2007)MHRA
CanadaSchedule I (Narcotic)Prescription-only (no sale)Health Canada
GermanyAnlage IIPrescription-only (no sale)BfArM
AustraliaS4 (Prescription)Restricted access (2012–present)TGA

Properties

CAS Number

1639-60-7

Product Name

Propoxyphene hydrochloride

IUPAC Name

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m1./s1

InChI Key

QMQBBUPJKANITL-MYXGOWFTSA-N

SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

D Propoxyphene
D-Propoxyphene
Darvon
Dextropropoxyphene
Hydrochloride, Propoxyphene
Propoxyphene
Propoxyphene Hydrochloride
Propoxyphene Hydrochloride, (R*,R*)-(+-)-Isomer
Propoxyphene Hydrochloride, (R-(R*,R*))-Isomer
Propoxyphene Hydrochloride, (R-(R*,S*))-Isomer
Propoxyphene Hydrochloride, (S-(R*,R*))-Isomer
Propoxyphene Maleate, (+)-Isomer
Propoxyphene Phosphate, (S-(R*,S*))-Isomer
Propoxyphene Sulfate, (S-(R*,S*))-Isome

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl

Isomeric SMILES

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.